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Compound of Interest

Compound Name: Repaglinide

Cat. No.: B1680517

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical pharmacology of
Repaglinide, a fast-acting insulin secretagogue of the meglitinide class. The information
presented herein is intended to support research and development efforts by summarizing key
guantitative data, detailing experimental methodologies, and visualizing critical pathways.

Mechanism of Action

Repaglinide effectively lowers blood glucose levels by stimulating insulin secretion from
pancreatic 3-cells.[1][2][3][4][5] This action is contingent upon the presence of functional 3-
cells.[1][5] The molecular mechanism involves the binding of Repaglinide to the sulfonylurea
receptor 1 (SUR1), a regulatory subunit of the ATP-dependent potassium (KATP) channel in
the B-cell membrane.[3][6][7] This binding is distinct from that of sulfonylureas.[8]

The binding of Repaglinide to SURL1 inhibits the channel's activity, leading to membrane
depolarization.[1][4][5][7] This change in membrane potential results in the opening of voltage-
dependent calcium channels, causing an influx of extracellular calcium.[1][5][7] The subsequent
increase in intracellular calcium concentration triggers the exocytosis of insulin-containing
granules, thereby increasing insulin release into the bloodstream.[1][5][7] Notably, the
insulinotropic effect of Repaglinide is glucose-dependent, diminishing at low glucose
concentrations.[1][5][7]
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Recent studies have also suggested that the pericentrin (PCNT)-F-actin pathway may play a
role in how Repaglinide regulates on-demand insulin secretion.[9]

Quantitative Preclinical Data

The following tables summarize key quantitative data from early preclinical studies of
Repaglinide.

Table 1: In Vitro Binding Affinity and Potency
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Parameter Value Notes Reference(s)
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Binding Affinity
(KD)
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increase)
Low affinity,
highlighting the
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Kir6.2AN14
Kir6.2 N-
terminus
Insulin Secretion
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regulatory proteins

domain)

Route of
. . Reference(s
Parameter Value Species Administrat Notes )
ion
Hypoglycemi
c Action
(ED50)
More potent
Repaglinide 10.4 pg/kg Rat Intravenous than [11]
glibenclamide
15.6 pg/kg Rat Oral [11]
Glibenclamid For
70.3 pg/kg Rat Intravenous ] [11]
e comparison
For
203.2 pg/kg Rat Oral ) [11]
comparison

Table 3: Pharmacokinetic Parameters in Ahimals
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Parameter Value Species Notes Reference(s)
Half-life (t1/2) ~1 hour Rat Rapid elimination  [12]
Peak Plasma
) Healthy ) )
Concentration < 1 hour Rapid absorption  [1]

subjects/patients
(Tmax)

Bioavailability

56% Healthy subjects [1]
(Absolute)
o Human serum
Protein Binding >98% ] [1][4]
albumin
Hepatic )
) ) Metabolites are
Metabolism (CYP2C8 and In vitro data ) ] [11[2][4]
Inactive
CYP3A4)
) ~90% in feces, Primarily via
Excretion . Human » . [4]18]
~8% in urine biliary excretion

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Insulin Release from Perifused Mouse Islets

Objective: To determine the potency and dynamics of Repaglinide-stimulated insulin secretion.
Protocol:

« |slet Isolation: Pancreatic islets are isolated from mice (e.g., NMRI mice) by collagenase
digestion followed by purification on a Ficoll gradient.

o Perifusion Setup: Isolated islets are placed in a perifusion chamber and maintained at 37°C.
The chamber is perifused with a Krebs-Ringer bicarbonate buffer containing glucose at a
specific concentration (e.g., 5 or 10 mmol/l).

» Stimulation: After a stabilization period, the perifusion medium is switched to one containing
varying concentrations of Repaglinide or a comparator compound (e.g., glibenclamide).
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» Sample Collection: Fractions of the perifusate are collected at regular intervals (e.g., every 1-
2 minutes).

 Insulin Measurement: The insulin concentration in each collected fraction is determined
using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

» Data Analysis: The insulin secretion rate is calculated for each time point. Concentration-
response curves are generated to determine the EC50 value, which is the concentration of
the compound that produces 50% of the maximal stimulatory effect.[11]

In Vivo Hypoglycemic Action in Rats

Objective: To assess the in vivo potency of Repaglinide in lowering blood glucose levels.
Protocol:

» Animal Model: Normal, healthy rats (e.g., Sprague-Dawley or Wistar) are used. For studies
in diabetic models, diabetes can be induced with streptozotocin (STZ).[13] Animals are
fasted overnight before the experiment.

o Drug Administration: Repaglinide is administered either intravenously (i.v.) via a tail vein or
orally (p.o.) by gavage at various doses. A vehicle control group receives the formulation
excipient alone.

e Blood Sampling: Blood samples are collected from the tail vein at multiple time points before
and after drug administration (e.g., 0, 30, 60, 120, 180, and 240 minutes).

e Glucose Measurement: Blood glucose concentrations are measured immediately using a
calibrated glucometer.

o Data Analysis: The percentage reduction in blood glucose from baseline is calculated for
each dose and time point. The data are used to determine the ED50, the dose that produces
50% of the maximal hypoglycemic effect.[11] Plasma insulin levels can also be measured
from collected samples to correlate with the glucose-lowering effect.[11]

Radioligand Binding Assays for KATP Channels
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Objective: To determine the binding affinity of Repaglinide for the SUR1 subunit of the KATP
channel.

Protocol:

e Membrane Preparation: Membranes are prepared from cells (e.g., COS-7 cells) transiently
transfected to express the desired KATP channel subunits (e.g., SUR1 alone or SURL1 co-
expressed with Kir6.2).

e Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g.,
[3H]glibenclamide) and varying concentrations of unlabeled Repaglinide in an ATP-free
buffer at 37°C.

o Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate
bound from free radioligand. The filters are then washed with ice-cold buffer.

o Quantification: The amount of radioactivity trapped on the filters is measured by liquid
scintillation counting.

o Data Analysis: Non-specific binding is determined in the presence of a high concentration of
an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total
binding. The data are analyzed using non-linear regression to determine the inhibition
constant (Ki) or the dissociation constant (KD) for Repaglinide.[6]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the
preclinical evaluation of Repaglinide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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